

Physical and chemical properties of 3-thiophen-2-ylsulfanylbutanoic acid

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Compound of Interest

Compound Name: 3-(Thiophen-2-ylthio)butanoic acid

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An In-depth Technical Guide to 3-Thiophen-2-ylsulfanylbutanoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-thiophen-2-ylsulfanylbutanoic acid, with a particular focus on the (S)-enantiomer, a key intermediate in the synthesis of pharmacologically active compounds such as Dorzolamide.^{[1][2]} This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

3-Thiophen-2-ylsulfanylbutanoic acid is a chiral organic compound featuring a thiophene ring linked via a thioether bond to a butanoic acid backbone. The presence of a stereocenter at the C3 position gives rise to two enantiomers, (S) and (R). The (S)-enantiomer is of particular industrial importance.

Table 1: Physical and Chemical Properties of (S)-3-Thiophen-2-ylsulfanylbutanoic Acid

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ O ₂ S ₂	[1] [2] [3] [4] [5]
Molecular Weight	202.29 g/mol	[1] [2] [3] [4] [5]
CAS Number	133359-80-5 ((S)-enantiomer)	[1] [3] [4]
Appearance	White to off-white solid or oily liquid	[2] [6]
Density	1.303 g/cm ³	[2] [3]
Boiling Point	354.61 °C at 760 mmHg (Predicted)	[1] [2] [3]
Flash Point	168.262 °C	[3]
pKa	4.25 ± 0.10 (Predicted)	[1] [2] [4]
LogP	2.70340	[3]
Storage Temperature	2-8 °C	[1] [2]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of 3-thiophen-2-ylsulfanylbutanoic acid.

Table 2: ¹H NMR Spectral Data for (S)-3-Thiophen-2-ylsulfanylbutanoic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz	Source(s)
7.45	d	1H	Thiophene-H	5.5	[7]
7.02	d	1H	Thiophene-H	5.5	[7]
3.80	ddq	1H	CH	11.4, 3.2, 6.9	[7]
2.89	dd	1H	CH ₂	3.2, 16.8	[7]
2.69	dd	1H	CH ₂	11.4, 16.8	[7]
1.49	d	3H	CH ₃	6.9	[7]

Solvent:
CDCl₃

Chemical Synthesis

The (S)-enantiomer of 3-thiophen-2-ylsulfanylbutanoic acid is a valuable chiral intermediate.[8] A common synthetic route involves the reaction of 2-mercaptopthiophene with a suitable chiral starting material.

Experimental Protocol: Synthesis of (S)-3-(2-Thienylthio)butyric Acid

This protocol is adapted from a patented synthesis method.[8]

Materials:

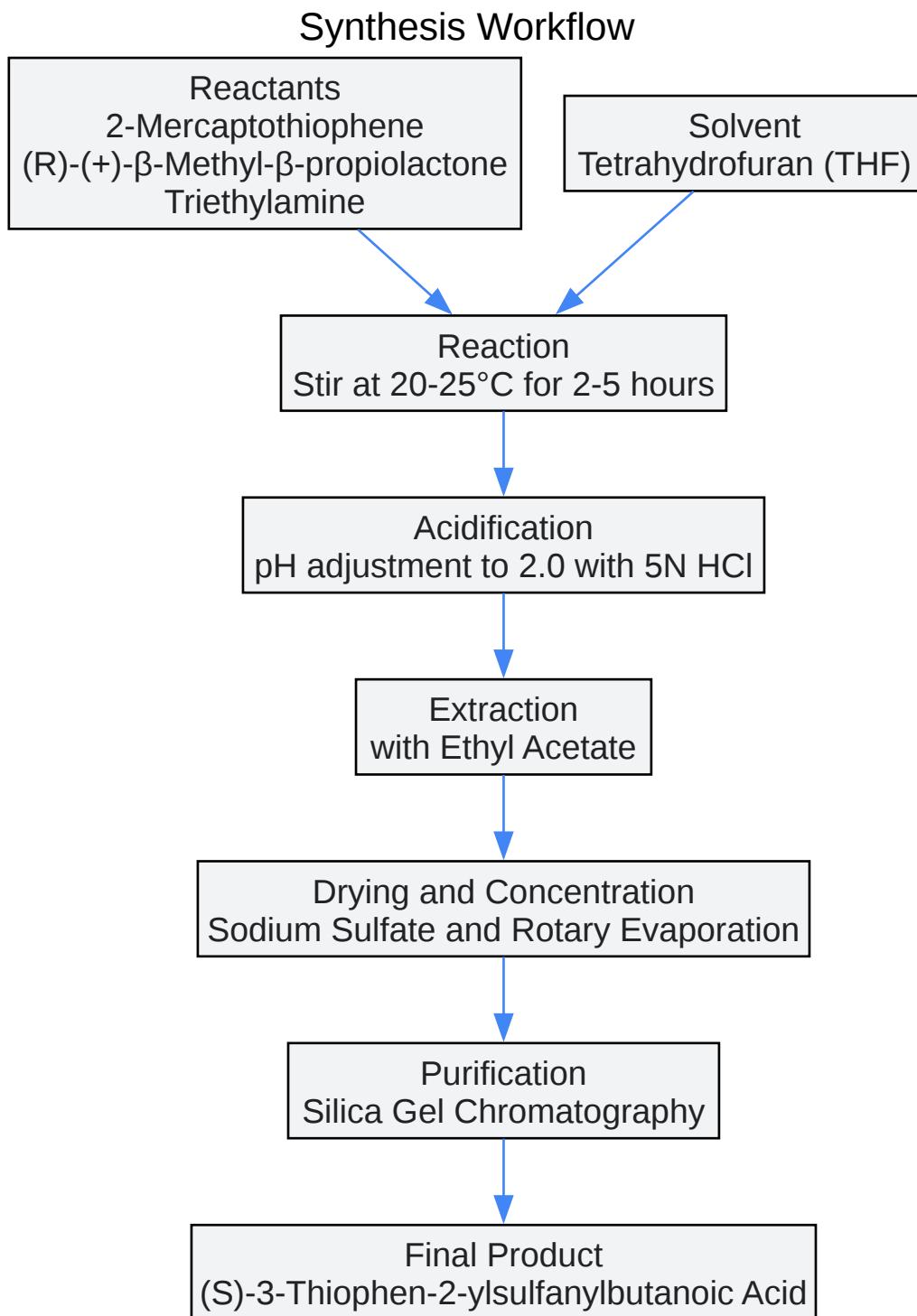
- 2-Mercaptothiophene
- (R)-(+)- β -Methyl- β -propiolactone
- Triethylamine
- Tetrahydrofuran (THF)

- 5N Hydrochloric acid
- Ethyl acetate
- Sodium sulfate
- Silica gel for chromatography

Procedure:

- A solution of 2-mercaptopthiophene and triethylamine in THF is prepared.
- (R)-(+)-β-Methyl-β-propiolactone is added to the solution.
- The reaction mixture is stirred at a controlled temperature of 20-25°C for approximately 2-5 hours until the reaction is substantially complete.[\[8\]](#)
- The reaction mixture is then worked up by adjusting the pH to 2.0 with 5N hydrochloric acid.
- The product is extracted into ethyl acetate.
- The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield an oil.
- The crude product is purified by silica gel chromatography (10% ethyl acetate/hexanes) to afford (S)-3-(2-thienylthio)butyric acid.[\[8\]](#)

Logical Workflow for the Synthesis of (S)-3-Thiophen-2-ylsulfanylbutanoic Acid



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Caption: Synthetic workflow for (S)-3-thiophen-2-ylsulfanylbutanoic acid.

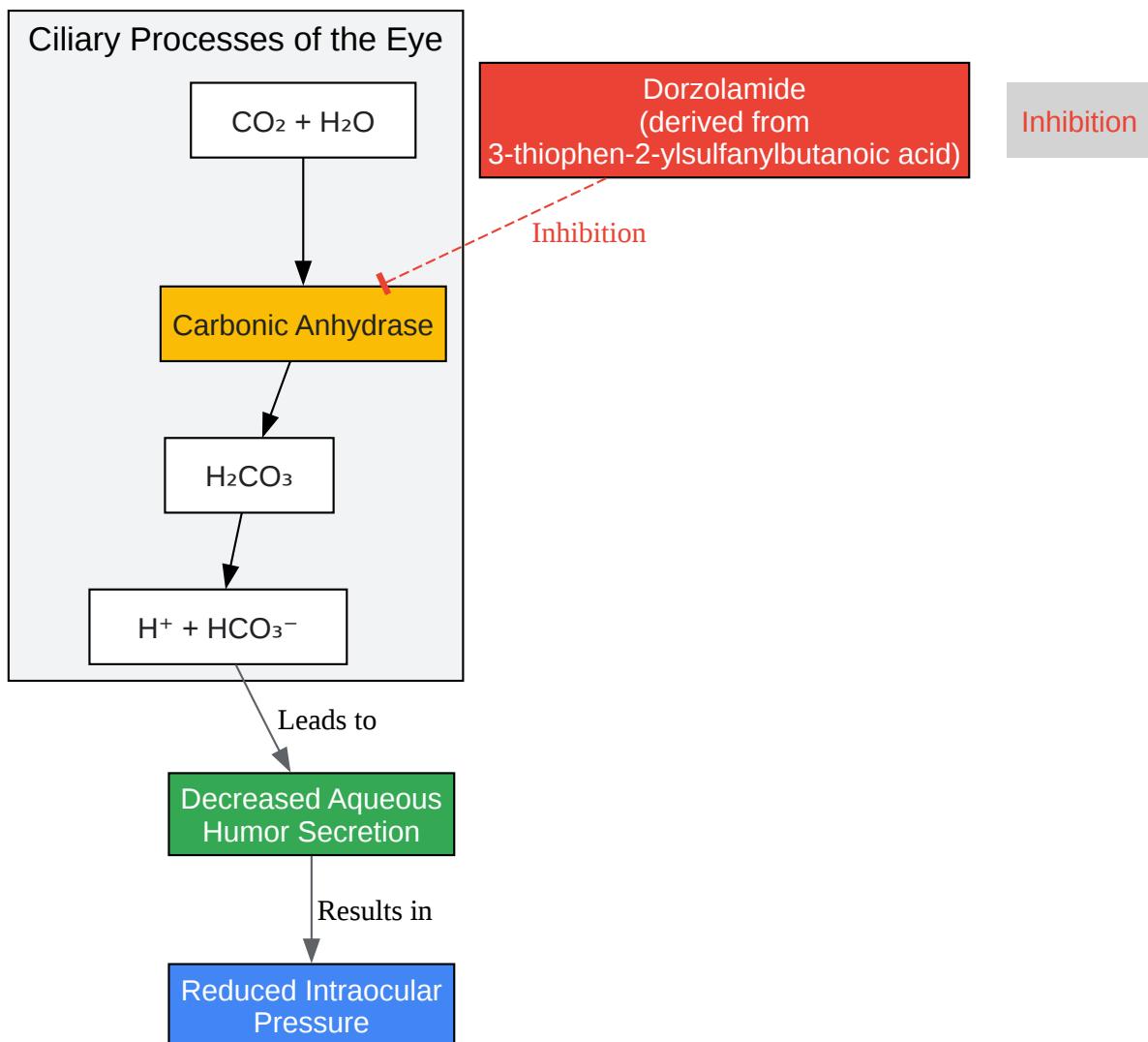
Role in Signaling Pathways and Drug Development

While 3-thiophen-2-ylsulfanylbutanoic acid itself is not known to have direct biological signaling activity, its derivative, Dorzolamide, is a potent carbonic anhydrase inhibitor. Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of this enzyme in the ciliary processes of the eye decreases aqueous humor secretion, which in turn reduces intraocular pressure. This makes Dorzolamide an effective treatment for glaucoma.

The synthesis of Dorzolamide from (S)-3-thiophen-2-ylsulfanylbutanoic acid involves several subsequent chemical transformations.

Signaling Pathway of Dorzolamide (derived from the subject compound)

Dorzolamide Mechanism of Action

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Caption: Mechanism of action of Dorzolamide.

Conclusion

3-Thiophen-2-ylsulfanylbutanoic acid, particularly its (S)-enantiomer, is a well-characterized compound with significant utility as a building block in medicinal chemistry. Its physical and chemical properties are well-defined, and established synthetic protocols allow for its efficient production. While not biologically active in its own right, its role as a key intermediate in the synthesis of carbonic anhydrase inhibitors like Dorzolamide underscores its importance in the development of treatments for ocular hypertension and glaucoma. This guide provides essential technical information to support further research and development involving this versatile molecule.

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